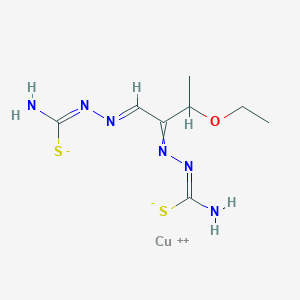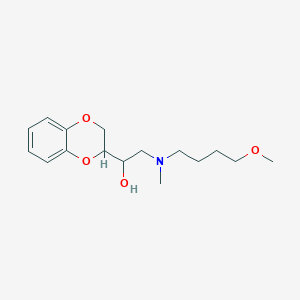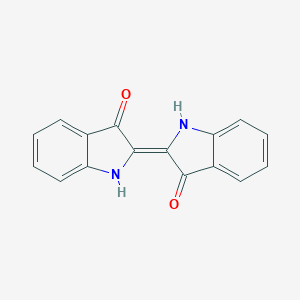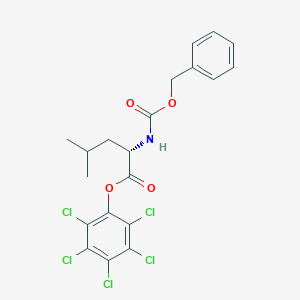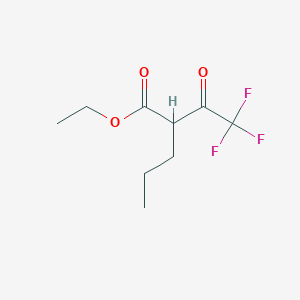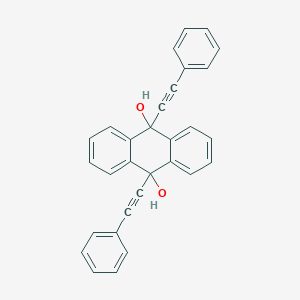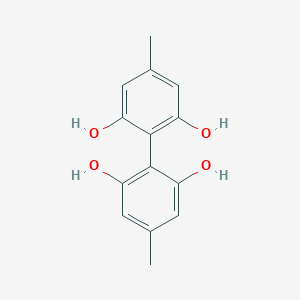
BROMO(TRIPHENYLPHOSPHINE)GOLD (I)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BROMO(TRIPHENYLPHOSPHINE)GOLD (I): is a coordination compound consisting of a gold(I) center bonded to a bromine atom and a triphenylphosphane ligand. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry. The molecular formula of BROMO(TRIPHENYLPHOSPHINE)GOLD (I) is C18H15AuBrP .
Preparation Methods
Synthetic Routes and Reaction Conditions: BROMO(TRIPHENYLPHOSPHINE)GOLD (I) can be synthesized through the reaction of gold(I) chloride with triphenylphosphane in the presence of a bromine source. The reaction typically occurs in an inert atmosphere to prevent oxidation. The general reaction is as follows:
AuCl+P(C6H5)3+Br2→AuBr(P(C6H5)3)+Cl2
Industrial Production Methods: Industrial production of BROMO(TRIPHENYLPHOSPHINE)GOLD (I) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: BROMO(TRIPHENYLPHOSPHINE)GOLD (I) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other ligands such as halides, phosphines, or nitrogen-containing ligands.
Oxidation-Reduction Reactions: The gold(I) center can undergo oxidation to gold(III) or reduction to metallic gold under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides (e.g., chloride, iodide), phosphines, and nitrogen-containing ligands. The reactions are typically carried out in polar solvents such as dichloromethane or acetonitrile.
Oxidation-Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively
Major Products Formed:
Substitution Reactions: Products include gold(I) complexes with different ligands.
Oxidation-Reduction Reactions: Products include gold(III) complexes or metallic gold.
Scientific Research Applications
BROMO(TRIPHENYLPHOSPHINE)GOLD (I) has diverse applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydroamination.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: BROMO(TRIPHENYLPHOSPHINE)GOLD (I) derivatives are explored for their therapeutic potential in treating diseases such as cancer and rheumatoid arthritis.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of BROMO(TRIPHENYLPHOSPHINE)GOLD (I) involves its interaction with molecular targets such as enzymes and receptors. The gold(I) center can coordinate with sulfur or nitrogen atoms in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The triphenylphosphane ligand enhances the compound’s stability and facilitates its interaction with biological targets .
Comparison with Similar Compounds
- Chlorogold;triphenylphosphane
- Iodogold;triphenylphosphane
- Bromogold;diphenylphosphane
Comparison: BROMO(TRIPHENYLPHOSPHINE)GOLD (I) is unique due to its specific ligand environment and reactivity. Compared to Chlorogold;triphenylphosphane and Iodogold;triphenylphosphane, BROMO(TRIPHENYLPHOSPHINE)GOLD (I) exhibits different reactivity patterns and stability. The presence of the bromine atom influences the compound’s electronic properties and its interaction with other molecules .
Properties
CAS No. |
14243-65-3 |
|---|---|
Molecular Formula |
C18H16AuBrP+ |
Molecular Weight |
540.2 g/mol |
IUPAC Name |
bromogold;triphenylphosphanium |
InChI |
InChI=1S/C18H15P.Au.BrH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;;1H/q;+1; |
InChI Key |
UIYUJCNGYSSFGP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br[Au] |
Canonical SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Br[Au] |
Key on ui other cas no. |
14243-65-3 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




